2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a fluorinated pyridine ring, a piperidine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The fluorinated pyridine ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated pyridine ring, in particular, can enhance the compound’s stability and binding affinity to target molecules.
Properties
IUPAC Name |
2-[[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-10-21-5-4-15(16)18(24)23-7-1-2-14(11-23)12-25-17-8-13(9-20)3-6-22-17/h3-6,8,10,14H,1-2,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYJXDSGRKTVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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